molecular formula C24H24N2O5 B13613569 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B13613569
M. Wt: 420.5 g/mol
InChI Key: WWZOBBKMEWHUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS: 337484-06-7) is a synthetic coumarin derivative with a molecular weight of 420.46 g/mol and a purity of 98% . Its structure features:

  • A coumarin core (2H-chromen-2-one) substituted with a hexyl chain at position 6 and a hydroxyl group at position 6.
  • A 1,3,4-oxadiazole ring at position 3, linked to a 3-methoxyphenyl group.

This compound’s design leverages the pharmacological versatility of coumarins—known for antioxidant, antimicrobial, and enzyme inhibitory properties—and the oxadiazole moiety, which enhances binding affinity to biological targets through hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

6-hexyl-7-hydroxy-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C24H24N2O5/c1-3-4-5-6-8-15-11-17-13-19(24(28)30-21(17)14-20(15)27)23-26-25-22(31-23)16-9-7-10-18(12-16)29-2/h7,9-14,27H,3-6,8H2,1-2H3

InChI Key

WWZOBBKMEWHUFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)OC)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Although specific detailed protocols for this exact compound are scarce in open literature, the synthesis can be inferred based on known methodologies for similar chromenone-oxadiazole derivatives:

  • Synthesis of 6-hexyl-7-hydroxychromen-2-one intermediate:

    • Starting from substituted salicylaldehydes or phenols bearing a hexyl side chain, the coumarin core is typically constructed via Pechmann condensation or Knoevenagel condensation with appropriate β-ketoesters.
    • The hydroxy group at position 7 is introduced or retained from the starting phenol.
  • Preparation of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-yl moiety:

    • The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides with carboxylic acids or their derivatives.
    • The 3-methoxyphenyl substituent is introduced via the corresponding methoxy-substituted benzoic acid or hydrazide precursor.
  • Coupling of the oxadiazole moiety to the chromenone core:

    • The oxadiazole ring is attached at position 3 of the chromenone by nucleophilic substitution or condensation reactions, often involving halogenated chromenones or activated intermediates.
  • Purification and characterization:

    • The final product is purified by recrystallization or chromatographic techniques.
    • Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Example Synthetic Route (Hypothetical)

Step Reaction Description Reagents/Conditions Outcome
1 Pechmann condensation to form 6-hexyl-7-hydroxycoumarin Hexyl-substituted phenol + β-ketoester, acid catalyst, heat 6-hexyl-7-hydroxychromen-2-one intermediate
2 Formation of 3-methoxybenzohydrazide 3-methoxybenzoic acid + hydrazine hydrate 3-methoxybenzohydrazide
3 Cyclodehydration to form 5-(3-methoxyphenyl)-1,3,4-oxadiazole Hydrazide + carboxylic acid derivative, dehydrating agent 5-(3-methoxyphenyl)-1,3,4-oxadiazole
4 Coupling oxadiazole to chromenone core Chromenone intermediate + oxadiazole derivative, base or catalyst Target compound
5 Purification and characterization Recrystallization, chromatography, NMR, MS Pure this compound

Analytical Characterization and Research Outcomes

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the presence of characteristic protons and carbons of the chromenone and oxadiazole rings, including signals for the hexyl chain and methoxy group.
  • Mass Spectrometry (MS): Confirms the molecular weight (420.5 g/mol) consistent with the molecular formula C24H24N2O5.
  • Infrared (IR) Spectroscopy: Shows absorption bands corresponding to hydroxy (OH) groups, aromatic C-H, C=O of chromenone, and C=N stretches from the oxadiazole ring.

Biological Activity Insights

While the synthesis focuses on the compound preparation, studies indicate that the oxadiazole moiety and chromenone scaffold contribute to biological activities such as anticancer, anti-inflammatory, and enzyme inhibition properties. The methoxy substitution on the phenyl ring may enhance pharmacological effects by influencing electronic properties and solubility.

Summary Table of Compound Data

Property Description
Compound Name This compound
Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
CAS Number Not widely available
IUPAC Name 6-hexyl-7-hydroxy-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Key Functional Groups Chromenone (coumarin), 1,3,4-oxadiazole, methoxyphenyl, hexyl chain
Typical Synthesis Techniques Multi-step organic synthesis including Pechmann condensation, hydrazide formation, cyclodehydration, coupling reactions
Characterization Methods NMR, MS, IR spectroscopy
Potential Biological Activities Anticancer, anti-inflammatory, enzyme inhibition

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring may yield a different heterocyclic compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: It may bind to specific receptors and modulate their activity.

    Signal transduction: The compound may affect signaling pathways within cells.

Comparison with Similar Compounds

Limitations :

  • The target compound’s discontinuation limits current experimental data .
  • Most analogs (e.g., CD-5–CD-7) lack quantitative IC₅₀ values, complicating direct potency comparisons .

Biological Activity

6-Hexyl-7-hydroxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS: 113108-86-4) is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5C_{24}H_{24}N_{2}O_{5} with a molecular weight of 420.46 g/mol. The compound features a chromenone backbone substituted with a hexyl group and an oxadiazole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related chromenone derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
Compound CA549 (Lung)20Inhibition of PI3K/Akt pathway

Note: Data adapted from various studies on related compounds.

Antioxidant Properties

The antioxidant activity of chromenones has been attributed to their ability to scavenge free radicals and reduce oxidative stress. Preliminary assays indicate that this compound may exhibit similar properties. The DPPH assay is commonly used to evaluate such activity.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%) at 100 µg/mL
6-Hexyl...75
Ascorbic Acid95

Note: Values represent average results from triplicate experiments.

Anti-inflammatory Effects

Research into the anti-inflammatory effects of chromenones suggests that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This could be particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Study on Apoptosis Induction : A study demonstrated that a structurally related compound induced apoptosis in human fibrosarcoma cells through the activation of caspase pathways. This finding suggests potential therapeutic applications in cancer treatment.
  • Antioxidant Evaluation : Another investigation assessed the antioxidant potential of various chromenone derivatives using in vitro models and found significant protective effects against oxidative damage in neuronal cells.

Q & A

Synthesis and Functionalization

Q: How can regioselective introduction of the 1,3,4-oxadiazole moiety at the 3-position of the chromen-2-one core be achieved while preserving the hexyl and hydroxy substituents? A: Regioselectivity can be controlled using a multi-step approach:

  • Protection of hydroxy groups: Temporarily protect the 7-hydroxy group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during oxadiazole formation .
  • Cyclocondensation: React a pre-functionalized chromen-2-one intermediate (e.g., 3-carboxylic acid hydrazide) with 3-methoxybenzoyl chloride under microwave-assisted conditions to form the oxadiazole ring. Optimize reaction time and temperature (e.g., 120°C, 30 min) to minimize decomposition .
  • Deprotection: Use mild acidic conditions (e.g., dilute HCl in methanol) to restore the hydroxy group without cleaving the oxadiazole .
    Validation: Confirm regiochemistry via 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR to verify coupling between the oxadiazole and chromenone core.

Structural Elucidation and Crystallography

Q: What challenges arise in resolving the crystal structure of this compound, particularly regarding the oxadiazole and methoxyphenyl groups? A: Key challenges include:

  • Disorder in the oxadiazole ring: Address this using SHELXL’s PART instructions to refine disordered segments separately. High-resolution data (>0.8 Å) and low-temperature (100 K) measurements improve model accuracy .
  • Twinned crystals: Employ twin refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning, common in bulky substituents like the hexyl chain .
  • Hydrogen bonding: Use difference Fourier maps to locate hydroxy group positions, which influence packing and stability.

Biological Activity Evaluation

Q: How should in vitro assays be designed to assess anticancer activity, given the compound’s limited aqueous solubility? A:

  • Solubility enhancement: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in cell culture media with surfactants (e.g., 0.01% Tween-80) .
  • Dose-response assays: Use the MTT assay with extended incubation (72 hr) to account for slow cellular uptake. Include controls for solvent cytotoxicity.
  • Mechanistic studies: Pair with ROS detection (DCFH-DA probe) and apoptosis assays (Annexin V/PI) to differentiate cytotoxic modes from similar chromenone derivatives .

Data Contradiction Analysis

Q: How can conflicting reports on antioxidant activity be resolved methodologically? A:

  • Standardize assay conditions: Compare DPPH/ABTS radical scavenging under identical pH, temperature, and solvent systems.
  • Structural analogs: Test derivatives lacking the 7-hydroxy or methoxyphenyl groups to isolate contributing moieties .
  • Advanced techniques: Use electron spin resonance (ESR) to directly quantify radical quenching efficiency, avoiding interference from chromenone’s intrinsic fluorescence .

Analytical Characterization

Q: Which spectroscopic methods are optimal for confirming purity and functional group integrity? A:

  • NMR: 1H^{1}\text{H}-15N^{15}\text{N} HMBC to verify oxadiazole nitrogen connectivity. 13C^{13}\text{C} DEPT-135 identifies quaternary carbons in the chromenone core .
  • HPLC-MS: Use a C18 column with ESI+ mode to detect trace impurities. Match observed [M+H]+^+ with theoretical m/z (calc. 465.18) .
  • Elemental analysis: Ensure C, H, N, O percentages align with theoretical values (±0.3% tolerance) .

Mechanistic and Computational Studies

Q: How can density functional theory (DFT) predict electrophilic attack sites on this compound? A:

  • Electrostatic potential maps: Calculate using B3LYP/6-311+G(d,p) to identify electron-rich regions (e.g., oxadiazole N atoms, chromenone carbonyl) prone to electrophilic substitution .
  • Frontier molecular orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity trends. The methoxyphenyl group may lower LUMO energy, enhancing nucleophilic character .
  • Solvent effects: Include polarizable continuum models (PCM) to simulate aqueous or DMSO environments .

Stability and Degradation Pathways

Q: What strategies mitigate hydrolytic degradation of the oxadiazole ring under physiological conditions? A:

  • pH optimization: Formulate at neutral pH (7.4) to avoid acid/base-catalyzed hydrolysis.
  • Prodrug design: Mask the hydroxy group as a phosphate ester, improving stability while enabling enzymatic activation in target tissues .
  • Accelerated stability testing: Use HPLC to monitor degradation products (e.g., chromenone-3-carboxylic acid) under stressed conditions (40°C, 75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.